molecular formula C12H14O4 B8672881 Methyl 3-butanoyl-4-hydroxybenzoate CAS No. 65843-26-7

Methyl 3-butanoyl-4-hydroxybenzoate

Cat. No.: B8672881
CAS No.: 65843-26-7
M. Wt: 222.24 g/mol
InChI Key: HUSZVOUXRRPANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-butanoyl-4-hydroxybenzoate is a substituted benzoate ester featuring a butanoyl group (C₄H₇CO-) at the 3-position and a hydroxyl group (-OH) at the 4-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including lipophilicity and reactivity influenced by electron-withdrawing and donating effects.

Properties

CAS No.

65843-26-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-butanoyl-4-hydroxybenzoate

InChI

InChI=1S/C12H14O4/c1-3-4-10(13)9-7-8(12(15)16-2)5-6-11(9)14/h5-7,14H,3-4H2,1-2H3

InChI Key

HUSZVOUXRRPANV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-butanoyl-4-hydroxybenzoate with five analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position 3) Substituent (Position 4) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound* Butanoyl (C₄H₇CO-) Hydroxyl (-OH) C₁₂H₁₄O₄ ~222 High lipophilicity; synthetic intermediate
Methyl 3-formamido-4-hydroxybenzoate Formamido (NHCHO) Hydroxyl (-OH) C₉H₉NO₄ 195.17 Pharmaceutical reference standard
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Hydroxyl (-OH) Cyclopropylmethoxy (C₃H₅CH₂O-) C₁₂H₁₄O₄ 222.24 Steric hindrance; corrected structure
Methyl 3-allyl-4-hydroxybenzoate Allyl (CH₂CHCH₂) Hydroxyl (-OH) C₁₁H₁₂O₃ 192.21 Reactive allyl group for synthesis
Methyl 3-amino-4-hydroxybenzoate Amino (-NH₂) Hydroxyl (-OH) C₈H₉NO₃ 167.16 Basicity; high solubility in polar solvents
Methyl 4-benzyloxy-3-methoxybenzoate Methoxy (-OCH₃) Benzyloxy (C₆H₅CH₂O-) C₁₆H₁₆O₄ 272.29 Protecting group in organic synthesis

Substituent Effects on Physicochemical Properties

Lipophilicity: The butanoyl group in this compound enhances lipophilicity compared to smaller substituents (e.g., formamido or amino groups). This property may favor membrane permeability in drug design . The benzyloxy group in Methyl 4-benzyloxy-3-methoxybenzoate contributes to higher molecular weight (272.29 g/mol) and reduced water solubility .

Reactivity: The allyl group in Methyl 3-allyl-4-hydroxybenzoate enables participation in Diels-Alder or thiol-ene reactions, making it valuable in polymer chemistry . The amino group in Methyl 3-amino-4-hydroxybenzoate increases basicity, altering pH-dependent solubility and reactivity .

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